2-[4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via reactions involving trifluoromethylphenyl derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions involving nucleophiles or electrophiles can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications to the trifluoromethyl, piperazine, or pyrimidine groups .
Scientific Research Applications
2-[4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: It is evaluated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and protein interaction analysis.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrimidine derivatives with trifluoromethyl groups, such as:
Uniqueness
2-[4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)14-4-2-13(3-5-14)12-22-8-10-23(11-9-22)15-20-6-1-7-21-15/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWVDFDOKZQYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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